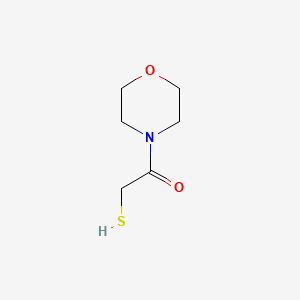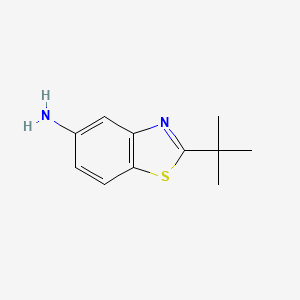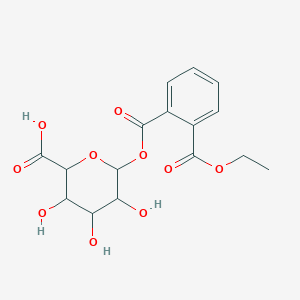
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the esterification of 2-ethoxycarbonylbenzoic acid with a hydroxylated oxane derivative. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester and carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Benzyl-3-oxopropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6-(2-Carboxyacetyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6-(4-Ethyl-5-hydroxy-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
What sets 6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
Molecular Formula |
C16H18O10 |
|---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
6-(2-ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O10/c1-2-24-14(22)7-5-3-4-6-8(7)15(23)26-16-11(19)9(17)10(18)12(25-16)13(20)21/h3-6,9-12,16-19H,2H2,1H3,(H,20,21) |
InChI Key |
MCMQAADVCDNUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)


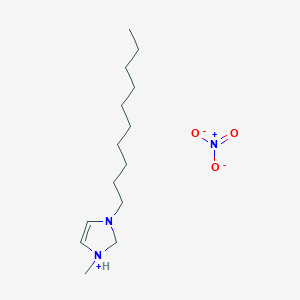
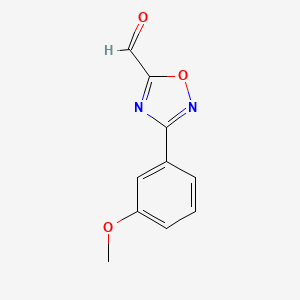
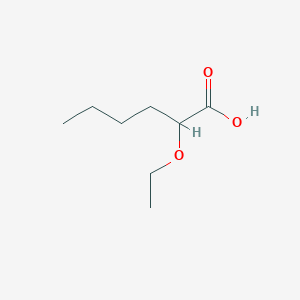
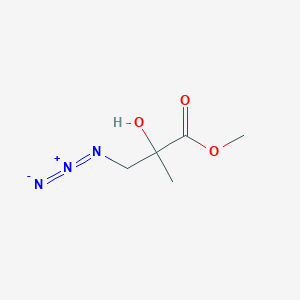
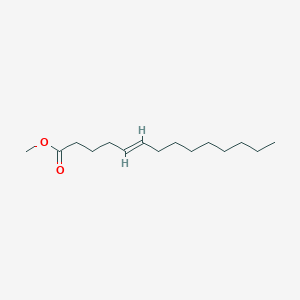
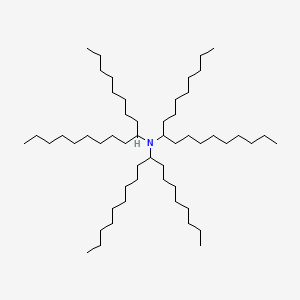
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
